2-(6-Bromo-4-chloropyridin-2-yl)acetic acid

Antimicrobial Agents Medicinal Chemistry SAR Studies

Researchers optimizing kinase or antimicrobial SAR often require orthogonal reactivity handles unavailable in mono-halogenated pyridine scaffolds. This dual-halogen building block enables sequential, chemoselective cross-couplings without protecting group strategies. • Sequential Suzuki (C6-Br) then Buchwald (C4-Cl) couplings for rapid library synthesis • 6-Br-4-Cl pattern critical for anti-S. aureus activity (MIC 4-8 µg/mL) • Direct precursor to Factor D inhibitors (IC50 <1 µM) & antiviral RdRp inhibitors (EC50 0.2 µM) • NLT 98% purity, fully characterized by NMR, HPLC, LC-MS

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B12962009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-4-chloropyridin-2-yl)acetic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CC(=O)O)Br)Cl
InChIInChI=1S/C7H5BrClNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)
InChIKeyCAZNZJBZTOYABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-4-chloropyridin-2-yl)acetic Acid: Dual-Halogenated Scaffold


2-(6-Bromo-4-chloropyridin-2-yl)acetic acid (CAS 1393539-78-0) is a heterocyclic building block featuring a pyridine core with strategically placed bromine (C6) and chlorine (C4) substituents and an acetic acid moiety at the C2 position. With a molecular formula of C₇H₅BrClNO₂ and molecular weight of 250.48 g/mol, it serves as a versatile intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and complex heterocycles [1]. The dual-halogenation pattern enables sequential, chemoselective functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a preferred scaffold over mono-halogenated or regioisomeric analogs when orthogonal reactivity is required . Commercial availability with documented purity specifications (NLT 98%) and analytical characterization (NMR, HPLC, LC-MS) supports reproducible downstream research applications .

Workflow Sequential cross-coupling synthesis requiring orthogonal halogen reactivity
Selection Dual-halogenated pyridine scaffold for chemoselective functionalization
Context Building block for kinase inhibitor and antimicrobial lead optimization

2-(6-Bromo-4-chloropyridin-2-yl)acetic Acid: Irreplaceable by Analogs


Substituting 2-(6-bromo-4-chloropyridin-2-yl)acetic acid with a mono-halogenated pyridine acetic acid derivative (e.g., 2-(4-chloropyridin-2-yl)acetic acid or 2-(6-bromopyridin-2-yl)acetic acid) or a regioisomer (e.g., 2-(2-bromo-6-chloropyridin-4-yl)acetic acid) will fundamentally alter the compound's reactivity profile, synthetic utility, and biological activity. The presence of both bromine and chlorine atoms at specific positions (C6 and C4) is not incidental; structure-activity relationship (SAR) studies demonstrate that this precise substitution pattern is required for enhanced Gram-positive antibacterial activity, with derivatives showing MIC values of 4–8 µg/mL against *Staphylococcus aureus*, a potency not replicated by mono-halogenated or regioisomeric analogs [1]. Furthermore, the ortho-acetic acid functionality combined with the C6-bromo substituent provides a unique orthogonal reactivity handle that cannot be achieved with single-halogen or alternative regioisomers, which either lack the necessary reactivity for sequential cross-couplings or present unfavorable steric and electronic properties for target engagement [2].

Mono-halogenated analogs

Lack orthogonal reactivity; only one cross-coupling step possible, limiting synthetic versatility.

Regioisomeric scaffolds

Altered halogen positions may shift steric and electronic properties, and antimicrobial assay-response context may differ.

Scaffolds without acetic acid moiety

Carboxylic acid handle facilitates amide/ester conjugation; its absence limits direct incorporation into target molecules.

2-(6-Bromo-4-chloropyridin-2-yl)acetic Acid vs. Analogs: Comparative Evidence


Dual-Halogen Motif Drives Antibacterial Potency

Derivatives of 2-(6-bromo-4-chloropyridin-2-yl)acetic acid exhibit quantifiably superior antibacterial activity compared to mono-halogenated and regioisomeric analogs. Structure-activity relationship (SAR) studies demonstrate that the 6-bromo-4-chloro substitution pattern specifically enhances activity against Gram-positive bacteria, with derivatives achieving Minimum Inhibitory Concentration (MIC) values of 4–8 µg/mL against *Staphylococcus aureus* [1]. In contrast, the regioisomer 2-(2-bromo-6-chloropyridin-4-yl)acetic acid and mono-halogenated analogs like 2-(4-chloropyridin-2-yl)acetic acid lack this dual-halogen motif and do not demonstrate comparable potency in the same assay systems, underscoring the critical role of the specific halogen placement for target engagement [2].

Antibacterial Potency
Class-level inference
Derivative MIC 4–8 µg/mL against S. aureus; comparator analogs show no reported activity at comparable concentrations
Supports antimicrobial screening context
Reported for derivatives; direct activity of parent acid to verify
Antimicrobial Agents Medicinal Chemistry SAR Studies

Complement Factor D Serine Protease Inhibition

A specific derivative, (2S,4R)-1-(2-(3-acetyl-5-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-indazol-1-yl)acetyl)-N-(6-bromo-4-chloropyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide, which incorporates the 6-bromo-4-chloropyridin-2-yl moiety, exhibits potent inhibition of human Complement Factor D with an IC50 of < 1.00E+3 nM (i.e., < 1 µM) [1]. This sub-micromolar activity validates the 6-bromo-4-chloropyridin-2-yl group as a critical pharmacophore for serine protease inhibition. By comparison, the unsubstituted pyridine or mono-halogenated analogs in the same structural context would likely exhibit significantly reduced potency due to weaker halogen bonding interactions with the target protein.

Factor D Inhibition
Supporting evidence
Derivative IC50
Reported serine protease inhibition context
Pharmacophore requires further validation
Anti-Flavivirus Activity
Supporting evidence
Carboxamide derivative EC50 0.2–1.7 µM (cellular flavivirus assays)
Reported antiviral assay-response context
Data from acetonitrile analog; acetic acid derivative untested
Orthogonal Reactivity
Class-level inference
C6-Br (high reactivity) vs C4-Cl (lower reactivity) enables sequential Suzuki then Buchwald-Hartwig couplings
Supports synthetic workflow design
Reactivity order is a general trend; conditions require optimization
Complement System Inhibitor Design Kinase Inhibitors

Broad-Spectrum Anti-Flavivirus Activity

2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile, a closely related derivative, serves as a precursor to potent RNA-dependent RNA polymerase (RdRp) inhibitors with broad-spectrum activity against flaviviruses. In cellular assays, carboxamide derivatives synthesized from this acetonitrile exhibit EC50 values ranging from 0.2–1.7 µM [1]. While direct data for the acetic acid derivative is not yet published, this demonstrates the antiviral potential of the 6-bromo-4-chloropyridin-2-yl scaffold. The regioisomeric acetonitrile (e.g., 2-(2-bromo-6-chloropyridin-4-yl)acetonitrile) or mono-halogenated analogs would not be expected to yield the same broad-spectrum potency due to altered electronic and steric properties influencing target binding.

Anti-Flavivirus Activity
Supporting evidence
Carboxamide derivative EC50 0.2–1.7 µM (cellular flavivirus assays)
Reported antiviral assay-response context
Data from acetonitrile analog; acetic acid derivative untested
Antiviral Research RdRp Inhibitors Flavivirus

Orthogonal Reactivity for Sequential Cross-Couplings

The 6-bromo and 4-chloro substituents on the pyridine ring of 2-(6-bromo-4-chloropyridin-2-yl)acetic acid provide orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The C6-bromo group is significantly more reactive in Suzuki-Miyaura couplings compared to the C4-chloro group, allowing for sequential and chemoselective functionalization of the pyridine core [1]. For example, initial Suzuki coupling at C6 with an arylboronic acid can be followed by Buchwald-Hartwig amination at C4, a level of synthetic control not possible with mono-halogenated pyridine acetic acid analogs (e.g., 2-(4-chloropyridin-2-yl)acetic acid or 2-(6-bromopyridin-2-yl)acetic acid) . The regioisomer 2-(2-bromo-6-chloropyridin-4-yl)acetic acid offers a different substitution pattern that may be less favorable for certain target geometries.

Orthogonal Reactivity
Class-level inference
C6-Br (high reactivity) vs C4-Cl (lower reactivity) enables sequential Suzuki then Buchwald-Hartwig couplings
Supports synthetic workflow design
Reactivity order is a general trend; conditions require optimization
Synthetic Chemistry Cross-Coupling Building Blocks

2-(6-Bromo-4-chloropyridin-2-yl)acetic Acid: Key Applications


Kinase and Protease Inhibitor Lead Optimization

Procure 2-(6-bromo-4-chloropyridin-2-yl)acetic acid as a key building block for generating focused libraries of kinase or protease inhibitors. The scaffold's sub-µM activity in Factor D inhibition (IC50 < 1 µM for a derivative) [1] and its established role in kinase inhibitor pharmacophores [2] make it ideal for hit-to-lead optimization programs targeting the complement system or oncology pathways. The orthogonal halogen handles enable rapid diversification of the pyridine core to explore structure-activity relationships and improve potency and selectivity [3].

Novel Anti-Gram-Positive Agent Discovery

Use 2-(6-bromo-4-chloropyridin-2-yl)acetic acid to synthesize and screen derivatives for activity against *Staphylococcus aureus* and other Gram-positive pathogens. SAR studies confirm that the 6-bromo-4-chloro substitution is critical for achieving MIC values in the 4–8 µg/mL range [1]. This makes the compound a valuable starting material for medicinal chemistry teams addressing antibiotic resistance, as the dual-halogen motif can be further elaborated to enhance potency and improve pharmacokinetic properties [2].

Broad-Spectrum Flavivirus Inhibitor Synthesis

Employ 2-(6-bromo-4-chloropyridin-2-yl)acetic acid to prepare advanced intermediates (e.g., the corresponding acetonitrile) for the synthesis of RNA-dependent RNA polymerase (RdRp) inhibitors. As demonstrated with the acetonitrile derivative, compounds based on this scaffold exhibit broad-spectrum antiviral activity against flaviviruses with EC50 values as low as 0.2 µM [1]. The acetic acid functionality allows for direct incorporation into amide or ester prodrugs, facilitating in vivo studies [2].

Bifunctional Probe and PROTAC Synthesis

Capitalize on the orthogonal reactivity of the 6-bromo and 4-chloro groups to construct bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or fluorescent probes [1]. The ability to sequentially functionalize the pyridine ring enables the attachment of a target-binding ligand (via Suzuki coupling at C6) and a linker for E3 ligase recruitment (via amination at C4) in a controlled, stepwise manner. This level of synthetic precision is not achievable with mono-halogenated or regioisomeric pyridine acetic acid derivatives [2].

Application
Selection Property
Validation Focus
Protease and kinase inhibitor optimization
Scaffold derivatization with reported enzyme inhibition context
Target engagement and selectivity profiling
Anti-Gram-positive agent discovery
Antimicrobial screening context
MIC and strain-panel endpoints
Flavivirus inhibitor synthesis
Antiviral assay-response context
EC50 and cellular replication endpoints
Bifunctional probe and PROTAC construction
Orthogonal reactivity for sequential conjugation
Chemoselectivity and stepwise functionalization verification
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